Dehydrogliotoxin

Description

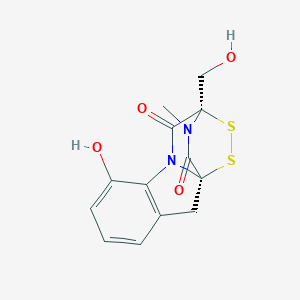

Structure

3D Structure

Properties

CAS No. |

1668-07-1 |

|---|---|

Molecular Formula |

C13H12N2O4S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(1R,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H12N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,16-17H,5-6H2,1H3/t12-,13-/m1/s1 |

InChI Key |

BNNLUYCZQNYABS-CHWSQXEVSA-N |

SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C(=CC=C4)O |

Canonical SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |

Synonyms |

dehydrogliotoxin |

Origin of Product |

United States |

Isolation and Biospectrum of Dehydrogliotoxin Producing Fungi

Fungal Biogeography and Distribution of Dehydrogliotoxin Producers

The distribution of this compound-producing fungi spans diverse ecological niches, reflecting the adaptability and metabolic versatility of these microorganisms.

Terrestrial fungi represent a key source of this compound and related compounds. Trichoderma virens is a known terrestrial fungus reported to produce this compound nih.gov. The closely related compound, gliotoxin (B1671588), was originally isolated from Gliocladium fimbriatum wikipedia.org. Other terrestrial species, such as Aspergillus fumigatus and various Penicillium species, are also recognized producers of gliotoxin herts.ac.uk. The production of these compounds by terrestrial isolates underscores their role in the ecological interactions within soil and plant environments.

Marine and deep-sea environments have emerged as rich reservoirs for novel fungal metabolites, including this compound and its derivatives. Fungi from genera like Penicillium and Aspergillus, commonly found in marine habitats, are prolific producers of diverse natural products mdpi.com. Notably, Aspergillus sp. SCSIO Ind09F01, isolated from deep-sea sediment in the Indian Ocean at a depth of 4530 meters, has been found to produce bisdethiobis(methylthio)-dehydrogliotoxin, bisdethiobis-(methylthio)gliotoxin, and gliotoxin frontiersin.org. Furthermore, marine-derived Penicillium sp. JMF034, sourced from Japanese deep-sea sediments, yields various gliotoxin derivatives researchgate.net. Another example includes Dideoxyverticillin A, an epipolythiodioxopiperazine, which was initially isolated from marine fungi such as Penicillium sp. and Bionectriaceae wikipedia.org. The marine sponge-derived Dichotomomyces cejpii has also been shown to produce new gliotoxin derivatives researchgate.net. These findings highlight the significant contribution of marine and deep-sea fungi to the chemical diversity of epidithiodioxopiperazines.

Here is a table summarizing some fungal sources of this compound and related compounds:

| Compound Name | Fungal Source | Habitat |

| This compound | Trichoderma virens, Penicillium species | Terrestrial |

| Gliotoxin | Gliocladium fimbriatum, Aspergillus species, Trichoderma species, Penicillium species | Terrestrial, Marine, Deep-Sea wikipedia.orgherts.ac.ukfrontiersin.orgresearchgate.netnih.gov |

| Bisdethiobis(methylthio)-dehydrogliotoxin | Aspergillus sp. SCSIO Ind09F01 | Deep-Sea frontiersin.org |

| Bisdethiobis-(methylthio)gliotoxin | Aspergillus sp. SCSIO Ind09F01 | Deep-Sea frontiersin.org |

| 6-acetylmonodethiogliotoxin | Dichotomomyces cejpii | Marine (Sponge) researchgate.net |

| 6-acetylbisdethiobis(methylthio)gliotoxin | Dichotomomyces cejpii | Marine (Sponge) researchgate.net |

| 5a,6-anhydrobisdethiobis(methylthio)gliotoxin | Dichotomomyces cejpii | Marine (Sponge) researchgate.net |

| Dideoxyverticillin A | Penicillium sp., Bionectriaceae | Marine wikipedia.org |

Endophytic fungi are microorganisms that establish symbiotic relationships within the healthy tissues of host plants without causing disease symptoms researchgate.netnih.gov. This unique association allows endophytes to produce a wide array of secondary metabolites, which can contribute to the host plant's fitness, including enhanced defenses against various stresses nih.govekb.eg. This compound is recognized as a natural analog of gliotoxin produced by endophytic fungi, retaining biological activity with potentially reduced toxicity mdpi.com. The production of such compounds by endophytes highlights their potential as a bioresource for novel chemical scaffolds with pharmaceutical and agricultural applications researchgate.netnih.gov.

Co-occurrence with Related Epidithiodioxopiperazines in Fungal Metabolomes

This compound is classified as an epidithiodioxopiperazine (ETP), a distinctive group of fungal metabolites characterized by a sulfur-bridged dioxopiperazine core nih.gov. This structural feature is generally crucial for the potent biological activities observed within the class nih.gov. Gliotoxin is considered the most prominent member of the epipolythiopiperazines, a broader class that includes compounds with di- or polysulfide linkages within a diketopiperazine framework wikipedia.org.

The co-occurrence of this compound with other related ETPs in fungal metabolomes is a common phenomenon, reflecting shared biosynthetic pathways and the production of a suite of structurally similar compounds. For instance, Aspergillus sp. SCSIO Ind09F01, a deep-sea derived fungus, has been shown to produce this compound alongside bisdethiobis(methylthio)-dehydrogliotoxin, bisdethiobis-(methylthio)gliotoxin, and gliotoxin frontiersin.org. Similarly, the marine-derived fungus Dichotomomyces cejpii produces new gliotoxin derivatives such as 6-acetylmonodethiogliotoxin, 6-acetylbisdethiobis(methylthio)gliotoxin, and 5a,6-anhydrobisdethiobis(methylthio)gliotoxin researchgate.net.

Other notable epidithiodioxopiperazines that often co-occur or are found in similar fungal metabolomes include:

Epicorazines, such as Epicorazine A nih.gov and Epicorazine C nih.gov.

Verticillins, including Verticillin A nih.govchem960.com, Verticillin B nih.gov, Verticillin C mycocentral.eu, and Verticillin E bidd.group.

Dideoxyverticillin A wikipedia.org.

The biosynthesis of these compounds, particularly gliotoxin, is understood to involve the intramolecular nucleophilic ring-opening of a phenylalanine-derived arene oxide nih.gov. Metabolomics approaches are increasingly utilized to identify and characterize the co-occurrence of these fungal secondary metabolites, providing insights into their complex production and interrelationships within the fungal metabolome nih.govmdpi.com.

Advanced Synthetic Methodologies for Dehydrogliotoxin and Its Congeners

Seminal Total Syntheses of Dehydrogliotoxin

Early efforts in the total synthesis of this compound laid the groundwork for subsequent advancements, introducing innovative strategies to construct its intricate molecular framework.

One of the pioneering total syntheses of this compound was reported by Kishi and co-workers in the 1970s researchgate.netacs.org. A crucial aspect of their early strategy involved addressing the instability of the disulfide bond, which is characteristic of epipolythiodiketopiperazines. To circumvent this, Kishi's group pursued a strategy where the requisite sulfur atoms were protected as their corresponding dithioacetals johnwoodgroup.com.

Dithioacetals are commonly employed in organic synthesis as protecting groups for aldehydes and ketones, formed by the condensation of thiols or dithiols with carbonyl compounds wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. These protecting groups are known for their stability under various reaction conditions, including strongly acidic, basic, reductive, and certain oxidative environments johnwoodgroup.com. Kishi's innovative use of dithioacetals allowed for the early installation of the sulfur atoms while providing stability for subsequent synthetic manipulations. A key methodological innovation was the ability to alkylate at the bridgehead carbon, a typically challenging transformation. The Kishi group hypothesized that deprotonation of the carbon alpha to the dithioacetal might be possible due to the stabilizing effect of the neighboring sulfur atom's d-orbital johnwoodgroup.com. Cleavage of the dithioacetal was achieved by initial oxidation to the monosulfoxide, followed by acid treatment to yield the desired disulfide johnwoodgroup.com. This approach demonstrated the utility of dithioacetal chemistry in navigating the complexities of this compound synthesis.

Formal Total Syntheses and Modern Synthetic Approaches

Building upon the foundational work, later synthetic efforts focused on developing more efficient, scalable, and stereoselective routes, often involving formal total syntheses that converge on known intermediates.

Modern synthetic approaches to this compound frequently leverage key cyclization and intramolecular ring-closure reactions to construct its characteristic tetracyclic core. A notable example involves a formal total synthesis that featured a critical two-step amidation-intramolecular ring-closure johnwoodgroup.comresearchgate.netacs.org. Intramolecular cyclization reactions are fundamental in natural product synthesis, enabling the formation of cyclic systems by reactions between functional groups within the same molecule nih.govyoutube.com. This strategy allows for the efficient formation of complex ring structures, which are prevalent in this compound. The success of such ring-closure reactions is often dependent on factors like ring size, stereoelectronic effects, and the nature of the reacting functional groups.

Development of Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for structure-activity relationship studies and the exploration of new therapeutic agents. This often involves modifying the core structure, particularly the disulfide bridge, which is believed to play a significant role in the biological activity of epidithiodiketopiperazines (ETPs) acs.org.

One notable area of analogue synthesis involves replacing the disulfide bridge with a diselenide moiety, leading to epidiselenodiketopiperazines (ESePs) johnwoodgroup.comacs.org. The first synthesis of an epidiselenodiketopiperazine was reported as part of efforts to explore analogues with altered redox properties, given that the disulfide's redox processes are implicated in the general toxicity of ETPs johnwoodgroup.comacs.org. These synthetic efforts demonstrated the feasibility of installing the diselenide functional group in model systems, both from simple diketopiperazines (DKPs) and directly from epidithiodiketopiperazines (ETPs) johnwoodgroup.comacs.org. For instance, the synthesis of diselenide 106 was achieved by converting a DKP to its dibromide, followed by reaction with a diselenide dianion equivalent johnwoodgroup.com. This work opened new avenues for investigating the biological activities of these selenium-containing analogues.

Exploration of Functional Group Introduction and Scaffold Diversification

The development of advanced synthetic methodologies for this compound and its congeners has extensively explored strategies for functional group introduction and scaffold diversification. These approaches are crucial for accessing a wide array of derivatives that can be utilized for further study and potential therapeutic development.

A significant advancement in the synthesis of ETP compounds has been the adoption of a common precursor approach. ucl.ac.uk This strategy aims to develop a versatile intermediate that can be transformed into a range of ETP derivatives, facilitating the exploration of their molecular prospects. ucl.ac.uk This has enabled the synthesis of not only disubstituted ETPs but also more complex tri- and tetrasubstituted counterparts, and even dimeric ETPs, showcasing a robust pathway for scaffold expansion and diversification. ucl.ac.uk

While not exclusively focused on this compound, general strategies for diversifying complex natural products, such as those involving site-selective C-H oxidation and ring expansion reactions, underscore the broader efforts in organic synthesis to introduce new functional groups and create novel polycyclic scaffolds. nih.gov These innovative strategies are vital for generating compound libraries that occupy underexplored chemical spaces, which is essential for discovering new small molecules with diverse biological activities. nih.gov

Biomimetic Synthetic Routes Inspired by Putative Biosynthetic Intermediates

Biomimetic synthetic routes aim to replicate the elegant and often highly efficient pathways observed in nature for the biosynthesis of complex molecules. For this compound, a key epidithiodioxopiperazine, such approaches have provided profound insights into its structural assembly and offered convergent synthetic strategies. acs.org

The first total synthesis of this compound was reported by Kishi and Fukuyama in 1973. nih.govucl.ac.ukacs.orggoogle.comgoogle.comacs.org This seminal work established a synthetic paradigm for constructing the intricate ETP core. Their approach involved a series of steps that culminated in the formation of the characteristic disulfide bridge and the complex polycyclic scaffold. nih.gov

More broadly, biogenetically-inspired total syntheses of epidithiodiketopiperazines have been a significant area of research, often considering the presumed biosynthetic intermediates and transformations. acs.org The central cyclo-dipeptide motif of ETPs typically features a tryptophan residue along with another highly variable amino acid. acs.org While early biosynthetic hypotheses often favored a β-hydroxylation/elimination strategy, this mechanism faced challenges in fully accounting for the structural diversity observed across the ETP family, particularly concerning the incorporation of amino acids like glycine (B1666218). acs.org

A notable biomimetic strategy involves the two-electron oxidation of tryptophan, which can be achieved through bromocyclization reactions. acs.org This method allows for the stereocontrolled synthesis of polycyclic tertiary bromides, mimicking a crucial step in the proposed natural assembly of these compounds. acs.org The precision and efficiency of such oxidation and cyclization steps in synthetic routes reflect the enzymatic processes that occur in biological systems, providing a deeper understanding of how these complex natural products are formed. acs.org These biomimetic approaches not only provide access to this compound and its congeners but also contribute to the broader understanding of natural product biosynthesis.

Biosynthetic Pathways and Enzymatic Underpinnings of Dehydrogliotoxin Production

Proposed Biosynthetic Routes and Precursor Incorporation Studies

The biosynthetic pathway of dehydrogliotoxin, while not fully elucidated in every detail, has been extensively investigated through precursor feeding studies and by analogy to its close and more studied relative, gliotoxin (B1671588). These studies have mapped out the foundational steps of its assembly.

The core scaffold of this compound is assembled from two amino acid building blocks diverted from primary metabolism. Isotopic labeling and feeding experiments have provided strong evidence for the specific precursors involved. The biosynthesis initiates with the condensation of L-phenylalanine and L-serine to form a central diketopiperazine (DKP) ring. mit.edu Some studies also suggest the involvement of glycine (B1666218) in place of serine. mountainscholar.org

Labeling experiments have demonstrated that the aromatic ring and the adjacent methylene (B1212753) protons of phenylalanine are incorporated directly into the gliotoxin structure without rearrangement, a finding that extends to this compound biosynthesis. rsc.org This indicates that the DKP is formed early in the pathway, preceding the complex oxidative and sulfur incorporation steps. mit.edu

Table 1: Amino Acid Precursors for this compound Biosynthesis

| Precursor | Role in Final Structure | Metabolic Origin |

|---|---|---|

| L-Phenylalanine | Forms the aromatic portion and one half of the diketopiperazine ring. rsc.org | Shikimate Pathway |

A defining characteristic of this compound is its epidithiodiketopiperazine bridge. The incorporation of two sulfur atoms is a critical and complex part of the biosynthetic pathway. The prevailing hypothesis, drawn from studies on gliotoxin, suggests that sulfur is introduced after the formation of the DKP core. mit.edunih.gov

The proposed mechanism involves the activation of the DKP scaffold, possibly through oxidation, to create electrophilic centers that can be attacked by a sulfur nucleophile. mit.edu While the exact sulfur donor is a subject of ongoing research, it is widely believed that glutathione (B108866) (GSH) acts as the initial sulfur carrier. The process is thought to proceed through the formation of a dithiol intermediate, which is then enzymatically oxidized to form the disulfide bridge. nih.gov This process requires a cascade of enzymatic activities, including those of cysteine desulfurases, which mobilize sulfur from cysteine, and sulfurtransferases that shuttle the activated sulfur to the target molecule. nih.govmdpi.com The incorporation is thought to occur via a dehydrative sulfidation mechanism following Cα-hydroxylation of the DKP scaffold. acs.org

Identification and Characterization of Putative Biosynthetic Gene Clusters

The genes responsible for the production of fungal secondary metabolites are typically organized into biosynthetic gene clusters (BGCs). researchgate.netnih.gov The discovery and analysis of the gliotoxin BGC (gli cluster) in fungi like Aspergillus fumigatus has provided a genetic blueprint for ETP biosynthesis and a powerful tool for understanding this compound production. mdpi.com

This compound is often produced by the same fungal strains that produce gliotoxin, suggesting that its biosynthesis is governed by the same or a highly homologous gene cluster. crsps.net Comparative genomics between different fungal species and strains reveals that the gli cluster's presence and integrity can vary significantly. nih.govnih.gov

Analysis of Penicillium species has shown that while some genomes contain homologous and relatively intact gliotoxin BGCs, many others possess only fragmented remnants. nih.govnih.gov This genetic variation likely accounts for the different profiles of ETPs, including this compound, produced by various fungi. The core genes within the cluster, such as the non-ribosomal peptide synthetase (NRPS) responsible for forming the DKP backbone, are generally conserved. However, variations in tailoring enzymes, such as oxidases and transferases, within the cluster could dictate the final structure, leading to the production of this compound instead of, or in addition to, gliotoxin. It is plausible that this compound is a direct biosynthetic precursor to gliotoxin, with the final hydroxylation step being absent or incomplete. rsc.orgacs.org

Table 2: Key Gene Functions in a Putative this compound BGC (based on the gli cluster)

| Gene (Example from gli cluster) | Putative Enzyme Class | Proposed Function in this compound Biosynthesis |

|---|---|---|

| gliP | Non-ribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of L-phenylalanine and L-serine to form the diketopiperazine scaffold. |

| gliC | Cytochrome P450 monooxygenase | Involved in oxidative modifications of the DKP core, preparing it for sulfur incorporation. |

| gliG | Glutathione S-transferase (GST) | Catalyzes the addition of glutathione to the activated DKP intermediate. |

| gliI | Gamma-glutamylcyclotransferase | Involved in the processing of the glutathione adduct. |

| gliT | Thiol oxidase | Catalyzes the final oxidation of the dithiol to form the disulfide bridge. |

Elucidation of Key Enzymatic Transformations and Catalytic Intermediates

The conversion of the simple DKP precursor into the complex tricyclic structure of this compound involves several key enzymatic steps and transient intermediates. While these intermediates are often unstable and difficult to isolate, their existence is supported by synthetic studies and analysis of related pathways.

Following the NRPS-mediated formation of the cyclo(L-Phe-L-Ser) diketopiperazine, a series of oxidative transformations are proposed to occur. mit.edu This may begin with N-hydroxylation, followed by dehydration to generate a reactive bis-N-acylimine intermediate. mountainscholar.org This species can then be attacked by the sulfur nucleophile. An alternative, widely considered model suggests that oxidation occurs at the alpha-carbons of the DKP ring, creating sites for nucleophilic attack by the sulfur donor. mit.eduacs.org The pathway likely proceeds through a dithiol intermediate, which is the immediate precursor to the disulfide bridge. nih.gov The final step is the closure of this bridge, a reaction catalyzed by a thiol oxidase enzyme like GliT from the gliotoxin cluster.

Chemoenzymatic and Synthetic Biology Approaches to this compound Biosynthesis

The complexity of this compound's structure makes its total chemical synthesis challenging. tandfonline.com This has spurred interest in developing chemoenzymatic and synthetic biology strategies for its production. nih.govmdpi.com These approaches leverage the high selectivity and efficiency of enzymes for key steps that are difficult to achieve with traditional chemistry. mdpi.comnih.gov

Chemoenzymatic synthesis combines chemical and biological transformations in a single synthetic route. nih.gov For this compound, this could involve chemically synthesizing a functionalized DKP precursor and then using purified enzymes or whole-cell biocatalysts to perform the challenging sulfur incorporation and oxidation steps. mit.edu For instance, the total synthesis of this compound has utilized chemical methods to construct a dithioacetal-protected precursor, which is then converted to the final epidithiodiketopiperazine structure, mimicking a plausible biosynthetic endgame. nih.govtandfonline.com

Synthetic biology aims to re-engineer the metabolism of a host organism to produce a target molecule. frontiersin.orgmdpi.com This could involve transferring the entire this compound BGC into a heterologous host—a robust, fast-growing microorganism like Saccharomyces cerevisiae or Escherichia coli—that is optimized for industrial fermentation. wur.nlfrontiersin.org Alternatively, specific pathways within a native producer could be engineered to enhance flux towards this compound, for example, by overexpressing the gliZ transcriptional activator or by knocking out genes responsible for converting this compound into other metabolites like gliotoxin.

Molecular Mechanisms of Action and Biological Functionality of Dehydrogliotoxin

Interaction Profiles with Cellular Components and Molecular Targets

The primary mechanism of action for dehydrogliotoxin and related ETPs involves the interaction with thiol groups of cysteine residues in various proteins. wgtn.ac.nz This interaction can occur through two main pathways: the generation of oxidative stress or through direct covalent modification of the protein, forming a mixed disulfide. wgtn.ac.nz The reactivity of the internal disulfide bridge is central to these interactions. wgtn.ac.nz

Potential intracellular targets for this compound include a range of proteins where cysteine residues are critical for function. One such proposed target is ATP synthase, an enzyme vital for cellular energy production that contains a reactive thiol group essential for its activity. scispace.com Inhibition of ATP synthase can be achieved through the formation of a mixed disulfide. scispace.com

Modulatory Effects on Specific Cellular Pathways and Processes

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. researchgate.net A notable effect is the induction of apoptosis, or programmed cell death, in certain cell types. researchgate.net

One of the key pathways affected is the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway. researchgate.net this compound selectively induces apoptosis in HL-60 cells by activating this pathway. researchgate.net The JNK/SAPK pathway is a critical component of the cellular response to stress signals and, when activated, can lead to apoptosis.

Furthermore, this compound can influence pathways related to inflammation. It has been observed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor involved in inflammatory responses and cancer progression. mdpi.com this compound's inhibitory action appears to occur downstream in the pathway, preventing the binding of the p65 subunit of NF-κB to DNA without affecting the degradation of its inhibitor, IκBα, or the nuclear translocation of the p50/p65 subunits. mdpi.com

The compound also appears to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. mdpi.com This redox imbalance disrupts normal cellular function and contributes to its cytotoxic effects. mdpi.com

Comparative Analysis of this compound's Biological Activities

This compound and its derivatives have demonstrated notable anti-mycobacterial activity. Specifically, bisdethiobis(methylthio)-dehydrogliotoxin, a related compound, has been assessed for its potential against Mycobacterium tuberculosis. mdpi.comnih.gov In one study, gliotoxin (B1671588), a closely related compound, showed considerable inhibition of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value of less than 0.03 µM. mdpi.com

Table 1: Anti-Mycobacterial Activity of Related Compounds

| Compound | Target Organism | MIC Value |

|---|---|---|

| Gliotoxin | Mycobacterium tuberculosis | < 0.03 µM |

Data sourced from a study on bioactive alkaloids from Aspergillus species. mdpi.com

This compound exhibits cytotoxic effects against various cancer cell lines. researchgate.netacs.org Its analog, gliotoxin, has shown potent cytotoxic activity against A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and Huh-7 (liver cancer) cell lines. mdpi.comfrontiersin.org The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight this activity. mdpi.comfrontiersin.org

Another related compound, bis-dethio-(bis-methyl-thio)-gliotoxin, has been shown to have very strong antitubercular activity against Mycobacterium tuberculosis. researchgate.net

The cytotoxic activity of these compounds is often attributed to the presence and reactivity of the disulfide bridge. frontiersin.org

Table 2: Cytotoxic Activity of Gliotoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.015 |

| K562 | Chronic Myelogenous Leukemia | 0.191 |

Data sourced from studies on deep-sea-derived fungi. mdpi.comfrontiersin.org

Role of this compound in Fungal Biology and Inter-Species Chemical Ecology

Secondary metabolites like this compound play a significant role in the biology of the fungi that produce them, though their exact roles can be complex and are not always fully understood. unl.ptnih.gov In the context of pathogenic fungi, such as Aspergillus fumigatus, these compounds are often considered virulence factors. asm.orgnih.gov Virulence factors are molecules produced by a pathogen that contribute to its ability to cause disease in a host. nih.govafrjcem.org

The production of toxins like gliotoxin and by extension, this compound, by Aspergillus species is an example of direct microbial action that can cause damage to host tissues. nih.gov These toxins can undermine the host's immune response, for instance, by inducing apoptosis in immune cells. wgtn.ac.nz The ability of pathogenic fungi to produce such compounds is a key aspect of their strategy to survive and persist within a host, leading to tissue damage and disease. afrjcem.org While many of these compounds may have evolved to provide a protective advantage in their natural soil environment, they can become potent weapons during an infection. unl.ptnih.gov

Defensive or Competitive Roles in Producer Organisms

This compound, a notable epipolythiodioxopiperazine (ETP) secondary metabolite synthesized by various fungi, particularly Aspergillus fumigatus, plays a significant role in the producing organism's ability to defend itself and compete within its ecological niche. The production of such bioactive compounds is a crucial strategy for survival, allowing the fungus to contend with other microorganisms for limited resources and to protect itself from antagonistic threats. microbialcell.commdpi.comnih.gov

The primary defensive mechanism of this compound is intrinsically linked to its potent antimicrobial properties. As a natural analog of the well-studied mycotoxin gliotoxin, this compound exhibits significant antifungal activity. nih.gov This allows the producing fungus to inhibit the growth of competing fungal species in its immediate vicinity, thereby securing access to nutrients and space. The competitive advantage conferred by this compound is a critical factor in the ecological success of saprotrophic fungi, which constantly compete to colonize dead organic substrates. microbialcell.comnih.govcarleton.edu

Research indicates that the antimicrobial action of compounds like this compound is often mediated through the induction of oxidative stress in target organisms. nih.gov These molecules can trigger the generation of reactive oxygen species (ROS), leading to a state of redox imbalance and subsequent cellular damage and death in competing fungi. nih.gov This direct antagonism is a key element of interference competition, where one organism actively harms another. microbialcell.com

Furthermore, the production of this compound and related compounds can be influenced by the presence of competing microbes. Studies on the co-culturing of Aspergillus fumigatus with other microorganisms, such as the bacterium Sphingomonas, have demonstrated the induced production of a related diketopiperazine antibiotic, glionitrin A. researchgate.net This compound displays potent antibacterial activity, notably against pathogenic strains like methicillin-resistant Staphylococcus aureus. researchgate.net This finding suggests that the biosynthesis of these toxic metabolites can be a responsive defense mechanism, activated upon sensing a competitive threat.

For the producing organism to effectively wield such a potent toxin for defense, it must possess a robust self-protection mechanism. Aspergillus fumigatus has evolved sophisticated systems to avoid autotoxicity from its ETP metabolites. Key enzymes, including GliT oxidoreductase and GtmA methyltransferase, play a pivotal role in this self-defense. hippocraticpost.com These enzymes are involved in managing the toxic effects of gliotoxin, and by extension, its precursor this compound, ensuring that the producing fungus can continue to thrive while deploying its chemical arsenal (B13267) against competitors. hippocraticpost.com The ability to safely produce and secrete these compounds is a testament to their evolutionary importance in fungal defense and competition.

The table below summarizes the defensive and competitive attributes of this compound and related compounds produced by fungi.

| Compound/Metabolite | Producing Organism (Example) | Target Organism/Competitor | Defensive/Competitive Mechanism |

| This compound | Aspergillus fumigatus | Competing fungi | Induces oxidative stress through the production of Reactive Oxygen Species (ROS), leading to fungal cell death. nih.gov |

| Glionitrin A | Aspergillus fumigatus (in co-culture) | Bacteria (e.g., Staphylococcus aureus) | Exhibits significant antibiotic activity, inhibiting the growth of competing bacteria. researchgate.net |

| Gliotoxin | Aspergillus fumigatus | Competing fungi, Immune cells | Induces apoptosis and inhibits phagocytosis, providing a defensive advantage. nih.gov |

The strategic production and deployment of this compound underscore its importance as a defensive and competitive agent for the producer organism. This chemical warfare capability allows fungi like Aspergillus fumigatus to effectively navigate and control their microbial environment.

Structure Activity Relationship Sar Studies of Dehydrogliotoxin and Its Derivatives

Impact of the Epidithiodioxopiperazine Moiety on Biological Activities

The epidithiodioxopiperazine (ETP) core, characterized by a disulfide-bridged 2,5-diketopiperazine substructure, is the cornerstone of the biological activity of dehydrogliotoxin and its congeners. nih.gov This strained disulfide bridge is widely considered to be the key pharmacophore responsible for the diverse biological effects of this class of compounds, including their anticancer, antifungal, antibacterial, and antiviral properties. nih.gov

The toxicity of ETPs appears to be directly related to the presence of an intact disulfide ring or the reduced dithiol form. nih.gov For instance, dethiogliotoxin, which lacks the disulfide bridge, is devoid of the antibacterial activity observed in gliotoxin (B1671588). nih.gov Similarly, the reduction and subsequent methylation of the disulfide bridge result in a loss of antiviral activity. nih.gov The potent biological activity of simple disulfide and dithiol fragments underscores the critical importance of this moiety to the observed toxicity of the broader ETP class. nih.gov

While the disulfide bridge is essential for bioactivity, the diverse and complex structures of various ETPs may have evolved to protect this core moiety from degradation by target organisms, rather than to confer increased toxicity or selectivity. nih.gov The inherent reactivity of the disulfide bond allows ETPs to interact with biological systems through various mechanisms, including redox cycling and the formation of mixed disulfides with cysteine residues in proteins.

The stability and reactivity of the disulfide bridge can be influenced by the surrounding molecular framework. For example, in the antifungal protein from Aspergillus giganteus (AFP), which contains four disulfide bonds, the correct disulfide bridge pattern is essential for its structural integrity and biological activity. u-szeged.hu This highlights that while the disulfide bond is the key player, its presentation within the molecular scaffold is also critical. Studies on other disulfide-rich peptides, such as chlorotoxin, have shown that while some disulfide bonds are essential for maintaining the native structure and stability, others can be removed without a complete loss of activity, indicating a nuanced role for each disulfide linkage. uq.edu.auresearchgate.net

Influence of Peripheral Substituents and Stereochemistry on Molecular Interactions

While the ETP core is fundamental to bioactivity, modifications to the peripheral substituents and the stereochemistry of the molecule can significantly modulate the potency and selectivity of this compound and its derivatives. SAR studies have demonstrated that even minor changes to the molecular periphery can have a profound impact on biological activity.

For instance, in a study of cytotoxic ETPs, it was found that at least one phenyl substituent, in addition to the ETP moiety, was required for the inactivation of glutaredoxin. acs.org This indicates that peripheral groups can play a direct role in target recognition and interaction. Furthermore, strategic placement of substituents can be achieved with minimal impact on anticancer activity, offering opportunities for the development of derivatives with improved properties. nih.govacs.org For example, the introduction of an alkyl azide (B81097) at various positions on the ETP scaffold allowed for versatile derivatization while maintaining potent anticancer activity. nih.gov

Stereochemistry is another critical factor governing the biological activity of these molecules. The specific three-dimensional arrangement of atoms can influence how a molecule interacts with its biological target. In many natural products, a specific stereoisomer is responsible for the observed biological effect. For related compounds, it has been shown that analogues with a specific stereochemical configuration exhibit enhanced biological activity, highlighting the importance of this feature. The precise stereochemical assignment of these complex molecules is therefore crucial for understanding their SAR.

The following table summarizes the impact of peripheral substitutions on the cytotoxic activity of select ETP derivatives against various human cancer cell lines.

| Compound | Substitution | A549 (lung) IC₅₀ (nM) | DU 145 (prostate) IC₅₀ (nM) | HeLa (cervical) IC₅₀ (nM) | HCT 116 (colon) IC₅₀ (nM) | MCF7 (breast) IC₅₀ (nM) |

| (+)-9a | Azide at C3 | 1.8 ± 0.3 | 2.0 ± 0.4 | 1.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.5 |

| (+)-9b | Azide at N1 | 3.4 ± 0.6 | 4.0 ± 0.8 | 3.5 ± 0.5 | 2.9 ± 0.6 | 4.2 ± 0.9 |

| (+)-9c | Azide at N14 | 2.5 ± 0.4 | 3.1 ± 0.6 | 2.6 ± 0.4 | 2.2 ± 0.5 | 3.3 ± 0.7 |

Data adapted from a study on functionalized ETPs as potent anticancer compounds. nih.gov

Design Principles for this compound Analogues with Modified Activity Profiles

The design of this compound analogues with modified activity profiles is guided by the SAR principles gleaned from naturally occurring ETPs and synthetic derivatives. The primary goal is often to enhance potency, improve selectivity, or introduce new functionalities for applications such as chemical probes or antibody-drug conjugates.

A key design principle involves maintaining the core ETP moiety, which is essential for bioactivity, while strategically modifying the peripheral regions of the molecule. nih.gov This approach allows for the fine-tuning of the molecule's properties without abolishing its inherent biological activity. For example, SAR-informed strategic substitution has been successfully employed to create functionalized ETPs that retain potent anticancer activity. nih.gov

Another important principle is the simplification of complex natural product scaffolds. By identifying the minimal structural features required for optimal cytotoxicity, it is possible to design and synthesize simplified analogues that are more synthetically accessible while retaining the desired biological activity. nih.gov This approach not only facilitates the production of these compounds but also allows for a more systematic exploration of the SAR.

The introduction of functional groups at specific positions that are known to tolerate substitution can enable the creation of derivatives for specific applications. For instance, the incorporation of an azide group provides a chemical handle for "click" chemistry, allowing the ETP to be conjugated to other molecules, such as fluorescent dyes or targeting ligands. nih.gov

The table below illustrates the design and resulting biological activity of a series of ETP analogues where substitutions were strategically placed to probe the SAR.

| Analogue | R¹ Substitution | R² Substitution | Cytotoxicity (IC₅₀ in µM) |

| 1a | H | H | 5.2 |

| 1b | OMe | H | 3.8 |

| 1c | H | OMe | 10.5 |

| 1d | OMe | OMe | 8.1 |

This is a representative table based on common SAR study findings. Specific values would be dependent on the actual compounds and cell lines tested.

Computational and Biophysical Approaches to this compound SAR

In recent years, computational and biophysical methods have become indispensable tools for elucidating the SAR of complex molecules like this compound. These approaches provide valuable insights into the molecular interactions that govern biological activity and can guide the design of new analogues.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.comnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the bioactivity of novel, untested compounds. This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. nih.gove-century.usmdpi.comhealthdisgroup.us By visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can help to explain the observed SAR and guide the design of analogues with improved binding affinity. nih.gov

Biophysical Approaches:

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution three-dimensional structures of molecules and their complexes with biological targets. This structural information is invaluable for understanding the precise molecular interactions that underpin biological activity and for rational drug design.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques are used to quantitatively measure the binding affinity and thermodynamics of ligand-target interactions. nih.govnih.govresearchgate.net ITC directly measures the heat changes associated with binding, providing information on the binding constant, stoichiometry, and enthalpy and entropy of binding. researchgate.net SPR, on the other hand, detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target, allowing for the real-time monitoring of binding kinetics. nih.gov These methods are crucial for validating the predictions from computational models and for gaining a deeper understanding of the molecular recognition process.

The integration of these computational and biophysical approaches with traditional synthetic and biological studies provides a powerful platform for accelerating the exploration of the SAR of this compound and for the discovery of new bioactive compounds.

Future Research Directions and Translational Perspectives

Advancements in Asymmetric and Divergent Synthetic Strategies

The complex, stereochemically rich architecture of dehydrogliotoxin and other ETPs presents a formidable challenge to synthetic chemists. Future progress in this area will likely hinge on the development of more efficient and flexible synthetic routes.

Asymmetric Synthesis: Establishing the absolute and relative stereochemistry of the molecule is paramount. Enantioselective approaches, such as the use of catalytic asymmetric (1,3)-dipolar cycloaddition reactions, have been pivotal in setting the stereochemistry of key building blocks. researchgate.net Future strategies will likely focus on refining these methods and exploring new catalytic systems to improve yield and stereocontrol, particularly for highly functionalized and sensitive ETP structures. caltech.edu

Divergent Synthesis: A key goal is the creation of divergent synthetic pathways that allow for the generation of a wide array of this compound analogues from a common intermediate. nih.govacs.org This approach mimics the proposed biosynthetic strategy where a core diketopiperazine scaffold is diversely functionalized. nih.gov Such strategies have been successfully employed for other complex alkaloids, providing a foundation for accessing structurally related compounds for biological evaluation. google.com The development of methods for late-stage functionalization, such as C-H activation, will be crucial for efficiently creating diverse analogues. acs.orgresearchgate.net

Comprehensive Elucidation of Biosynthetic Enzyme Catalysis

Understanding the enzymatic machinery responsible for this compound biosynthesis is fundamental to harnessing its potential. The biosynthesis of gliotoxin (B1671588), a closely related compound, is known to be orchestrated by a suite of enzymes encoded by the gli gene cluster in fungi like Aspergillus fumigatus. nih.govwikipedia.org

Key enzymes in the proposed pathway for gliotoxin and, by extension, this compound, include:

Non-ribosomal peptide synthetase (NRPS): Encoded by the gliP gene, this enzyme catalyzes the formation of the initial diketopiperazine scaffold from amino acid precursors. nih.gov

Cytochrome P450 monooxygenase (GliC): This enzyme is involved in the hydroxylation of the amino acid residues. nih.gov

Glutathione (B108866) S-transferase (GliG): Catalyzes the addition of sulfur to the diketopiperazine core. nih.govfrontiersin.org

Oxidoreductase (GliT): This enzyme is responsible for forming the critical disulfide bridge, a hallmark of ETP toxicity. nih.govwikipedia.orgfrontiersin.org

While the general pathway is outlined, the precise catalytic mechanisms of many of these enzymes remain to be fully elucidated. wikipedia.orgnih.gov Future research should focus on detailed kinetic and structural studies of these enzymes to understand their substrate specificity and catalytic action. researchgate.netnih.govmdpi.comd-nb.infonih.gov This knowledge could enable the bioengineering of these pathways to produce novel analogues or to control the production of these toxins in pathogenic fungi.

Exploration of Novel Fungal Biodiversity for this compound Analogues

Fungi represent a vast and largely untapped reservoir of chemical diversity. nih.gov The discovery of new this compound analogues with potentially improved therapeutic properties or reduced toxicity is a promising avenue of research. researchgate.netnih.gov

Terrestrial and Marine Fungi: Both terrestrial and marine-derived fungi are rich sources of bioactive secondary metabolites, including ETPs. frontiersin.orgfrontiersin.orgacademicjournals.orgnih.gov Genera such as Aspergillus and Penicillium are well-known producers of cyclodipeptides and their derivatives. nih.gov Recent studies have highlighted the potential of exploring unique environments, such as deep-sea sediments and endophytic fungi residing within plants, to discover novel fungal species and their associated metabolites. frontiersin.orgacs.orgfrontiersin.orgdntb.gov.ua For instance, a variety of gliotoxin-related compounds have been isolated from marine-derived Penicillium and Aspergillus species. frontiersin.orgnih.gov

Culture Condition Modulation: The chemical output of a fungus can be significantly influenced by its growth conditions. Altering culture media components, such as the carbon source, can trigger the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds. nih.gov For example, a novel gliotoxin analogue was produced by the marine fungus Neosartorya pseudofischeri when cultured in a glucose-containing medium. nih.gov This approach, often referred to as the "one strain, many compounds" (OSMAC) strategy, will be a valuable tool in the search for new this compound analogues. dntb.gov.ua

Development of this compound as a Chemical Probe for Biological Research

The potent and specific biological activities of this compound make it a valuable tool for dissecting complex cellular processes. Its ability to interact with specific cellular targets can be exploited to create chemical probes for biological research.

This compound and related ETPs are known to interact with a variety of cellular targets, including:

NF-κB: Inhibition of this key transcription factor is a major mechanism of the immunosuppressive and anti-inflammatory effects of gliotoxin. wikipedia.orgresearchgate.net

Enzymes: Gliotoxin can inactivate a range of enzymes through interaction with their thiol groups. wikipedia.org

By understanding the structure-activity relationships of this compound, it may be possible to design and synthesize derivatives that act as selective probes for these and other targets. google.com Such probes could be used to identify new therapeutic targets and to elucidate the mechanisms of action of this class of compounds. The reduced toxicity of this compound compared to gliotoxin makes it a particularly promising candidate for development as a chemical probe. researchgate.netnih.gov

Integration of Omics Technologies for Systems-Level Understanding

A holistic, systems-level understanding of this compound's biology requires the integration of multiple "omics" technologies. the-hospitalist.orgresearchgate.netfrontiersin.orgmdpi.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound and the regulation of its biosynthesis. humanspecificresearch.orgnih.govfrontlinegenomics.comnih.gov

Transcriptomics and Metabolomics: Integrating transcriptomic and metabolomic data can reveal the metabolic pathways that are most affected by changes in gene expression in response to this compound. mdpi.com This can help to identify the genes and enzymes involved in both its biosynthesis and its mechanism of action. nih.govnih.gov Co-expression analysis can link modules of co-regulated genes to specific metabolites, providing insights into the underlying biological networks. mdpi.com

Proteomics: Proteomic studies can identify the protein targets of this compound and how their expression and modification states change upon exposure to the compound. metwarebio.com

Multi-Omics Integration: The ultimate goal is to integrate data from all omics platforms to construct comprehensive models of the biological systems involved. mdpi.comfrontiersin.org This will provide a deeper understanding of the complex interplay between genes, proteins, and metabolites that governs the production and activity of this compound. metwarebio.commdpi.com Such a systems biology approach will be instrumental in guiding future research and translating fundamental discoveries into practical applications.

Q & A

Q. What methodologies are essential for the structural characterization of dehydrogliotoxin?

this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, and NMR data (e.g., δ 5.92 ppm for H-5, δ 169.2 ppm for C-10) and EI-MS m/z 357.1 [M+H] provide insights into its disulfide bridge and diketopiperazine core . Researchers should cross-validate spectral data with synthetic analogs (e.g., bisdethiobis(methylthio)-gliotoxin derivatives) to confirm assignments .

Q. What are the primary analytical techniques for detecting this compound in fungal extracts?

Thin-layer chromatography (TLC) with UV visualization and high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) are standard. For quantification, HPLC-MS/MS using a C18 column (e.g., 5 µm, 150 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) is recommended. Retention times and fragmentation patterns should align with reference standards .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Document extraction solvents (e.g., ethyl acetate for polarity-based separation), column chromatography parameters (e.g., silica gel 60, 230–400 mesh), and crystallization conditions (e.g., methanol:water 4:1). Include purity metrics (≥95% by HPLC) and spectral validation in supplementary materials to enable replication .

Advanced Research Questions

Q. How should experimental designs address contradictory reports on this compound’s bioactivity?

Contradictions in cytotoxicity or antimicrobial activity may arise from strain-specific fungal production or assay conditions. To resolve this:

- Use standardized bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controls (e.g., gliotoxin as a reference).

- Compare NMR profiles of test samples to rule out structural analogs (e.g., epipolythiodioxopiperazines) contributing to variability .

- Replicate experiments across multiple fungal isolates and include metabolomic data to contextualize compound yield .

Q. What strategies optimize stability studies of this compound under physiological conditions?

Assess degradation kinetics in buffered solutions (pH 7.4, 37°C) via HPLC-MS. Monitor disulfide bond reduction using dithiothreitol (DTT) and quantify reactive oxygen species (ROS) generation with fluorescent probes (e.g., H2DCFDA). Stability data should inform in vitro assay timelines to avoid artifacts .

Q. How can researchers investigate this compound’s synergistic effects with other mycotoxins?

Design combinatorial assays (e.g., checkerboard dilution) to calculate fractional inhibitory concentration (FIC) indices. Use LC-MS to confirm co-exposure concentrations and transcriptomics (RNA-seq) to identify synergistic pathways (e.g., oxidative stress response genes) .

Q. What advanced techniques elucidate this compound’s mechanism of action in host cells?

Combine cellular thermal shift assays (CETSA) to identify protein targets and CRISPR-Cas9 knockouts to validate pathways (e.g., Nrf2-mediated antioxidant response). Confocal microscopy with organelle-specific dyes can localize intracellular ROS accumulation .

Q. How to address discrepancies in this compound’s reported solubility and formulation challenges?

Perform solubility screens in DMSO, ethanol, and aqueous buffers (with cyclodextrins for enhancement). Use dynamic light scattering (DLS) to assess aggregation. For in vivo studies, optimize lipid-based nanoformulations to improve bioavailability .

Q. What synthetic approaches modify this compound to enhance its pharmacological properties?

Employ regioselective methylation or halogenation (e.g., at C-3 or C-6) guided by density functional theory (DFT) calculations. Evaluate derivatives for improved stability (e.g., resistance to glutathione-mediated reduction) using in silico ADMET profiling .

Q. How can multi-omics approaches clarify this compound’s role in fungal pathogenesis?

Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and proteomics (TMT labeling) to map biosynthetic gene clusters (e.g., gliP homologs) and host interaction networks. Phylogenetic analysis of producing fungi (e.g., Aspergillus spp.) can link chemical diversity to ecological adaptation .

Data Presentation and Validation

-

Key NMR Assignments for this compound Derivatives

Compound NMR (δ, ppm) NMR (δ, ppm) EI-MS (m/z) This compound 5.92 (H-5) 169.2 (C-10) 357.1 Bisdethiobis-(methylthio)-gliotoxin 2.45 (S-CH3) 42.1 (S-CH3) 357.1 -

Recommended Bioassay Parameters

- Cytotoxicity: MTT assay, 48h exposure, IC reported with 95% CI.

- Antimicrobial: Broth microdilution, 24h incubation, MIC defined as ≥80% inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.